![molecular formula C4H7IO B1206920 4-Iodobutyraldehyde CAS No. 77406-93-0](/img/structure/B1206920.png)
4-Iodobutyraldehyde
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Description
4-Iodobutyraldehyde is a chemical compound with the molecular formula C4H7IO and a molecular weight of 198 . It is used in laboratory settings .
Synthesis Analysis
The synthesis of 4-Iodobutyraldehyde can be achieved from Cyclobutanol . The synthesis process involves two stages. In the first stage, cyclobutanol reacts with [bis (pyridine)iodine] + tetrafluoroborate in dichloromethane at 20°C for 12 hours under UV-irradiation. In the second stage, the reaction is carried out with sulfuric acid in water .Molecular Structure Analysis
The molecular structure of 4-Iodobutyraldehyde consists of 4 carbon atoms, 7 hydrogen atoms, 1 iodine atom, and 1 oxygen atom . The exact structure can be found in the referenced material .Chemical Reactions Analysis
While specific chemical reactions involving 4-Iodobutyraldehyde are not detailed in the search results, it’s important to note that the compound, like others, will undergo reactions based on its functional groups and reaction conditions .Physical And Chemical Properties Analysis
The boiling point of 4-Iodobutyraldehyde is predicted to be 194.4±23.0 °C and its density is predicted to be 1.788±0.06 g/cm3 .Safety And Hazards
properties
IUPAC Name |
4-iodobutanal |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7IO/c5-3-1-2-4-6/h4H,1-3H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQTKCMWSSKTZHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC=O)CI |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7IO |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40228120 |
Source
|
Record name | 4-Iodobutyraldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40228120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.00 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Iodobutyraldehyde | |
CAS RN |
77406-93-0 |
Source
|
Record name | 4-Iodobutyraldehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077406930 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Iodobutyraldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40228120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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